
4-Chlorobutyl Dihydrogen Phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobutyl Dihydrogen Phosphate is an organophosphate compound that contains a phosphate group attached to a 4-chlorobutyl chain. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. The presence of both a phosphate group and a chlorinated alkyl chain makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl Dihydrogen Phosphate typically involves the reaction of 4-chlorobutanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-Chlorobutanol+Phosphoric Acid→4-Chlorobutyl Dihydrogen Phosphate+Water
The reaction is usually conducted at elevated temperatures to facilitate the esterification process. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl Dihydrogen Phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The chlorine atom in the 4-chlorobutyl chain can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of substituted phosphates.
Scientific Research Applications
4-Chlorobutyl Dihydrogen Phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphate compounds.
Biology: The compound can be used in studies involving phosphorylation processes and enzyme interactions.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobutyl Dihydrogen Phosphate involves its interaction with various molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in many biological processes. The chlorobutyl chain can interact with hydrophobic regions of proteins and enzymes, affecting their activity and function. The compound’s ability to undergo substitution reactions also allows it to modify other molecules, potentially altering their biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutyl Phosphate: Similar structure but lacks the dihydrogen phosphate group.
Butyl Dihydrogen Phosphate: Similar structure but lacks the chlorine atom.
4-Chlorobutyl Phosphonate: Contains a phosphonate group instead of a phosphate group.
Uniqueness
4-Chlorobutyl Dihydrogen Phosphate is unique due to the presence of both a chlorinated alkyl chain and a dihydrogen phosphate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. The presence of the chlorine atom also enhances its reactivity compared to non-chlorinated analogs.
Properties
Molecular Formula |
C4H10ClO4P |
|---|---|
Molecular Weight |
188.55 g/mol |
IUPAC Name |
4-chlorobutyl dihydrogen phosphate |
InChI |
InChI=1S/C4H10ClO4P/c5-3-1-2-4-9-10(6,7)8/h1-4H2,(H2,6,7,8) |
InChI Key |
XRRPMRIWNAFKJS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCl)COP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


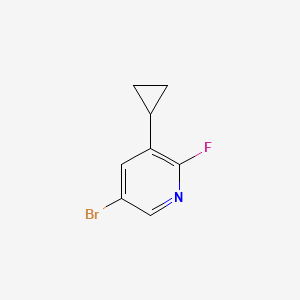
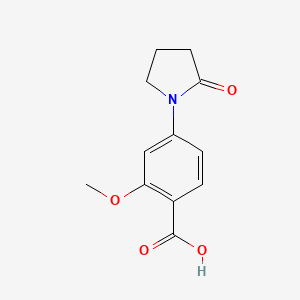
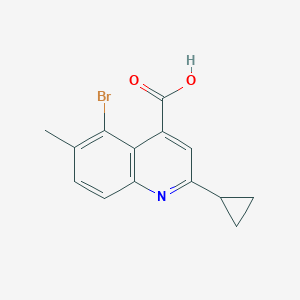
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
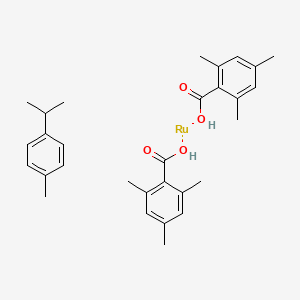

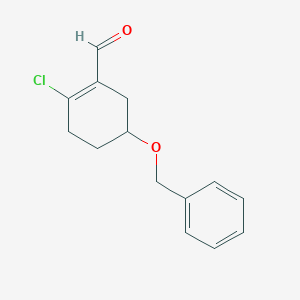
![Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)

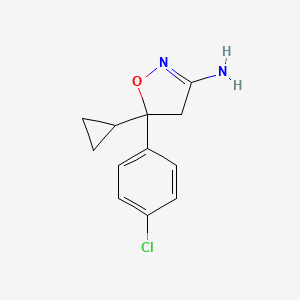
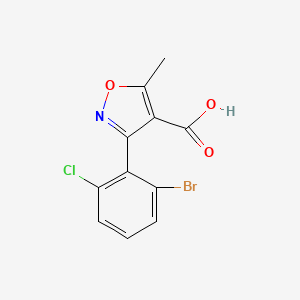
![3,6-Bis(4-bromophenyl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B13696349.png)

![7-Benzyl-5,6,8,9-tetrahydroimidazo[1,5-d][1,4]diazepine](/img/structure/B13696374.png)
